molecular formula C12H15NO2 B2487677 N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-ynamide CAS No. 2411268-07-8

N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-ynamide

Cat. No.: B2487677
CAS No.: 2411268-07-8
M. Wt: 205.257
InChI Key: RXBXQNHNFGODIT-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-ynamide is a synthetic organic compound characterized by its unique molecular structure. This compound features an oxolane ring, a propynyl group, and a butynyl amide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-ynamide typically involves multi-step organic reactions. One common method includes the alkylation of oxolane with a suitable alkylating agent, followed by the introduction of the propynyl group through a nucleophilic substitution reaction. The final step involves the formation of the butynyl amide moiety via an amidation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-ynamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-yn-1-yl)aniline: Shares the propynyl group but differs in the amine structure.

    N-(oxolan-2-yl)methylamine: Contains the oxolane ring but lacks the butynyl amide moiety.

Uniqueness

N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-ynamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N-prop-2-ynylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-6-12(14)13(8-4-2)10-11-7-5-9-15-11/h2,11H,5,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBXQNHNFGODIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC#C)CC1CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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